4-Aminonaphthalen-2-OL is an organic compound with the molecular formula . It features a naphthalene ring substituted with an amino group and a hydroxyl group, making it a member of the aminonaphthol family. This compound is characterized by its distinct aromatic structure, which contributes to its chemical reactivity and biological properties. 4-Aminonaphthalen-2-OL is often used as a synthetic reagent in organic chemistry and has been studied for various biological activities.
While information readily available online suggests 4-Aminonaphthalen-2-OL has research applications, specific details about its use are scarce. There is some evidence for its availability from chemical suppliers ( , ), but current research publications mentioning this specific isomer are difficult to find.
Naphthalene Diols (compounds with two hydroxyl groups attached to the naphthalene ring) are intermediates in the production of various dyes and pigments. It's possible 4-Aminonaphthalen-2-OL could be a precursor for such materials, but specific research on this use is lacking.
There is research on a similar compound, 6-Aminonaphthalen-2-ol, which is a metabolite (breakdown product) of naphthalene in the body (). Studying the formation and properties of such metabolites can provide insights into the body's response to environmental toxins.
Research has indicated that 4-Aminonaphthalen-2-OL exhibits several biological activities:
Several methods have been reported for the synthesis of 4-Aminonaphthalen-2-OL:
4-Aminonaphthalen-2-OL has various applications across different fields:
Studies have explored the interactions of 4-Aminonaphthalen-2-OL with various biological targets:
Several compounds share structural similarities with 4-Aminonaphthalen-2-OL. Here are some notable examples:
Each of these compounds exhibits unique properties and reactivities due to their structural differences, making them suitable for various applications in chemistry and biology.